N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

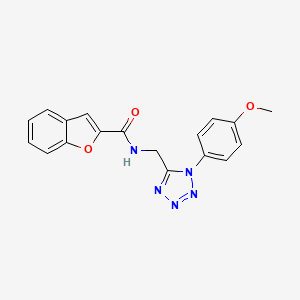

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a tetrazole ring via a methylene bridge. The benzofuran moiety is substituted with a carboxamide group at the 2-position, while the tetrazole ring is para-substituted with a methoxyphenyl group. This dual aromatic system confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-25-14-8-6-13(7-9-14)23-17(20-21-22-23)11-19-18(24)16-10-12-4-2-3-5-15(12)26-16/h2-10H,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAJQMFLJDMKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile group.

Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be coupled to the tetrazole-containing intermediate using a suitable coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell division . The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core : Benzofuran-2-carboxamide + 1-(4-methoxyphenyl)-1H-tetrazole.

- Key Substituents :

- 4-Methoxyphenyl on tetrazole (electron-donating group).

- Methylenecarboxamide bridge between benzofuran and tetrazole.

Analogous Compounds

- Structure: N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methyl)prop-2-yn-1-amine.

- Differences: tert-Butyl group on tetrazole (increases steric bulk) and propargylamine substituent instead of benzofuran-carboxamide.

- Significance: Demonstrates the impact of bulky substituents on synthetic yield and solubility .

- Structure: Biphenyltetrazole with imidazole and hydroxymethyl groups.

- Differences: Biphenyl core instead of benzofuran; tetrazole acts as a carboxylic acid bioisostere in angiotensin II receptor antagonists.

- Significance: Highlights the role of tetrazole in drug design for enhancing bioavailability .

Physicochemical Properties

Key Observations :

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing the pharmacological profiles of various derivatives. The presence of the 4-methoxyphenyl group and the benzofuran moiety contributes to its unique chemical properties, making it a candidate for further investigation in drug development.

Chemical Structure:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The tetrazole ring enhances its ability to interact with biological targets, potentially making it effective against multiple drug-resistant pathogens.

Case Study:

A study demonstrated that derivatives of tetrazoles, including this compound, showed activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing promising results against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various studies have reported its efficacy against different cancer cell lines.

Research Findings:

- Cytotoxicity Assays: In vitro studies using MTT assays revealed that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity.

- Mechanism of Action: Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and apoptosis, primarily through hydrophobic interactions and hydrogen bonding.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds provides insight into the unique characteristics of this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-1H-tetrazole | Structure | Contains a methyl group instead of an acetamide; potentially different biological activity |

| 2-(4-Methoxyphenyl)-N-(tetrazol-5-yl)acetamide | Structure | Similar acetamide structure but different substitution patterns; may exhibit distinct pharmacological profiles |

| 5-Aryltetrazoles | Structure | General class of compounds with varying aryl substitutions; broad range of biological activities depending on aryl group |

Q & A

Basic Research Questions

Q. What are the key structural features of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, and how do they influence its reactivity and bioactivity?

- The compound combines a benzofuran core (a fused bicyclic aromatic system) with a tetrazole ring and a carboxamide linker. The 4-methoxyphenyl group attached to the tetrazole enhances electron density, potentially influencing binding to biological targets like enzymes or receptors. The benzofuran moiety contributes to lipophilicity, affecting membrane permeability .

- Methodological Insight : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substituent positions and computational tools (e.g., DFT calculations) to analyze electronic properties.

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Synthesis typically involves multi-step reactions: (1) Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, (2) coupling of the tetrazole to a benzofuran-carboxamide intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt). Challenges include low yields in tetrazole formation and purification difficulties due to byproducts .

- Methodological Insight : Optimize reaction conditions (temperature, pH) using microwave-assisted synthesis to improve efficiency .

Q. How is the compound characterized for purity and stability in preclinical studies?

- Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and LC-MS. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) identify susceptible functional groups (e.g., hydrolysis of the carboxamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and standardized protocols (e.g., NIH/NCATS guidelines). Cross-reference structural analogs (e.g., tetrazole-benzofuran hybrids) to identify activity trends .

- Example : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect, compare cell permeability (logP measurements) or target engagement (SPR binding assays) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

- Modify the carboxamide linker or tetrazole substituents to enhance solubility (e.g., introduce polar groups) or reduce metabolic degradation (e.g., replace labile methoxy groups). Use in silico tools (e.g., ADMET Predictor™) to simulate absorption and CYP450 interactions .

- Case Study : Replacing the 4-methoxyphenyl group with a trifluoromethyl analog improved metabolic stability in a related benzofuran derivative .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with targets like COX-2 or kinases. Focus on key interactions: hydrogen bonding with the tetrazole and π-π stacking with the benzofuran. Validate predictions via mutagenesis studies .

Key Recommendations for Researchers

- Prioritize structure-activity relationship (SAR) studies to isolate pharmacophoric elements.

- Use high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.

- Collaborate with crystallography labs to resolve 3D conformations via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.